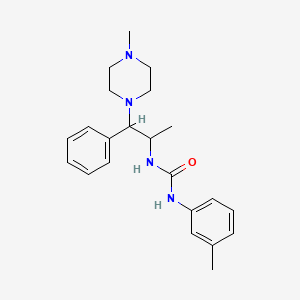
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea, also known as MP-10, is a small molecule that has been a subject of interest in scientific research due to its potential therapeutic applications. MP-10 is a urea derivative and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea is not fully understood. However, it has been suggested that 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea inhibits the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has also been shown to inhibit the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has been shown to induce apoptosis by activating caspase-3 and caspase-9. 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has also been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and β, which are involved in DNA replication. In addition, 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has been shown to inhibit the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has also been shown to have low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea include its poor solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.
Orientations Futures
For 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea research include investigating its potential therapeutic applications, optimizing its synthesis method, further understanding its mechanism of action and biochemical and physiological effects, and developing new formulations to improve its solubility and bioavailability.
Méthodes De Synthèse
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea can be synthesized by various methods, including the reaction of 1-phenylpropan-2-amine with 4-methylpiperazine and m-tolyl isocyanate. Other methods involve the reaction of 1-phenylpropan-2-amine with m-tolyl isocyanate and 4-methylpiperazine. The synthesis of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has been shown to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-17-8-7-11-20(16-17)24-22(27)23-18(2)21(19-9-5-4-6-10-19)26-14-12-25(3)13-15-26/h4-11,16,18,21H,12-15H2,1-3H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPPFTBVPHBACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

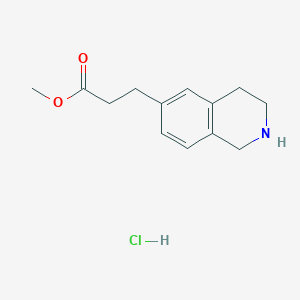
![5-[(5-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2793604.png)
![1-(4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2793605.png)
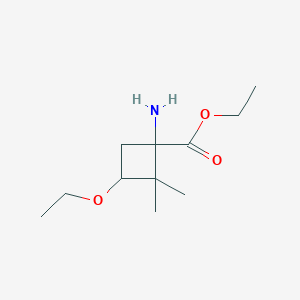
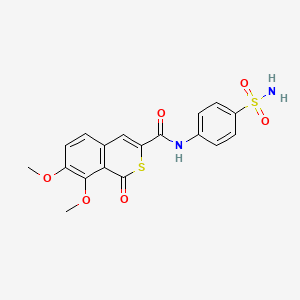
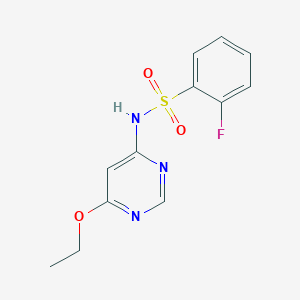
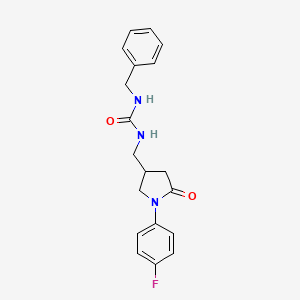
![tert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2793615.png)
![5-(3-chloro-4-methylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2793617.png)
![N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2793619.png)
![2-ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2793620.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2793621.png)

![2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid](/img/structure/B2793625.png)